![molecular formula C23H29ClN2O3 B5027790 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. It has gained significant attention in the scientific community due to its potential therapeutic applications in autoimmune diseases, such as psoriasis and lupus.
作用機序
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is a selective inhibitor of TYK2, which belongs to the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons, which activate the JAK-STAT pathway. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against TYK2, with an IC50 value of 1.0 nM. It has also been shown to be selective for TYK2 over other JAK family members, such as JAK1, JAK2, and JAK3. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation and disease severity in animal models of autoimmune diseases, such as psoriasis and lupus.
実験室実験の利点と制限
One of the major advantages of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide is its selectivity for TYK2 over other JAK family members. This selectivity reduces the risk of off-target effects and toxicity, which is a common issue with non-selective JAK inhibitors. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the research and development of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide. One direction is to further investigate its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its combination therapy with other drugs, such as biologics and small molecule inhibitors, to enhance its efficacy and reduce the risk of drug resistance. Additionally, future studies could focus on optimizing the pharmacokinetic properties of this compound to improve its half-life and dosing frequency.
合成法
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-nitrobenzoic acid, which is then reacted with 2-methoxyethylamine to form the corresponding amide. The amide is then subjected to a series of reactions, including reduction, coupling with 4-methylbenzylpiperidine, and deprotection, to yield the final product, this compound.
科学的研究の応用
3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. TYK2 is a key enzyme involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons, which are implicated in the pathogenesis of autoimmune diseases. By inhibiting TYK2, this compound has the potential to modulate the immune response and reduce inflammation in these diseases.
特性
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-17-3-5-18(6-4-17)16-26-12-9-20(10-13-26)29-22-8-7-19(15-21(22)24)23(27)25-11-14-28-2/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRPMHUSZRMEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=C(C=C3)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

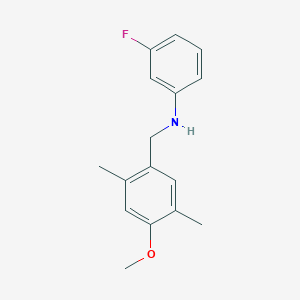
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)
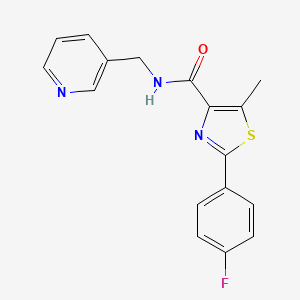
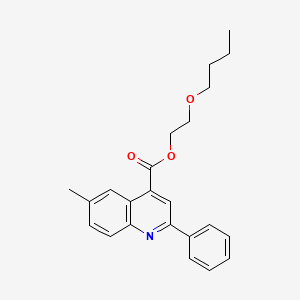
![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)
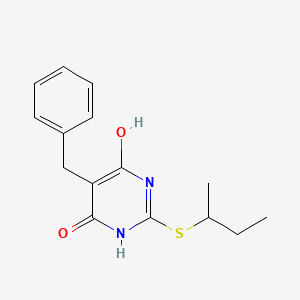
![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
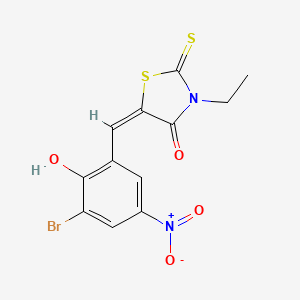

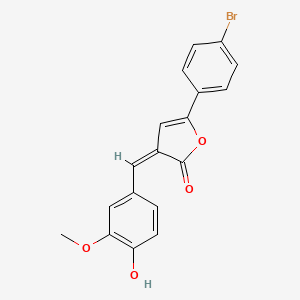
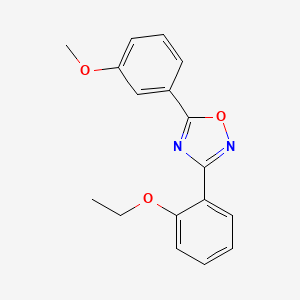
![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)